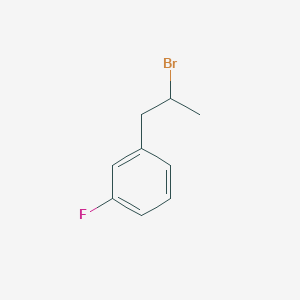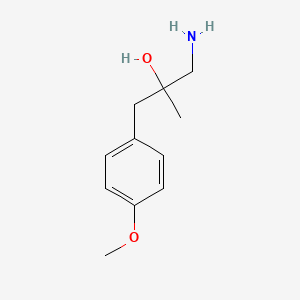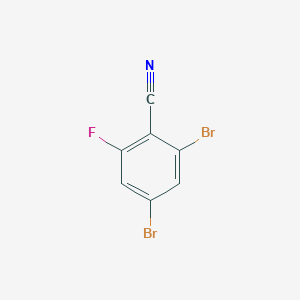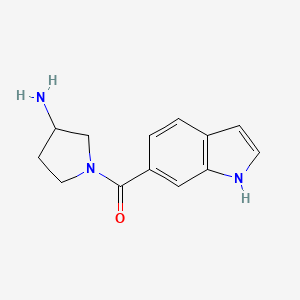
1-(1H-インドール-6-カルボニル)ピロリジン-3-アミン
説明
Molecular Structure Analysis
The molecular structure of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring and an indole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The indole ring, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature .科学的研究の応用
抗ウイルス活性
インドール誘導体は、私たちの注目している化合物と類似のものも含めて、有望な抗ウイルス活性を示しています . たとえば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として報告されています . 別の化合物であるエチル1H-インドール-3-カルボン酸エステルは、Huh-7.5細胞におけるC型肝炎ウイルス(HCV)に対する抗ウイルス活性を示しました .
抗炎症活性
インドール誘導体は、抗炎症作用を持つことが発見されています . これは、私たちの化合物が炎症性疾患の治療に潜在的に使用できることを示唆しています。
抗癌活性
インドール誘導体は、抗癌作用を示すことが発見されています . これは、私たちの化合物が癌治療戦略に潜在的に使用できることを示唆しています。
抗HIV活性
インドール誘導体は、抗HIV作用を示すことが実証されています . これは、私たちの化合物がHIVの治療に潜在的な用途があることを示唆しています。
抗酸化活性
インドール誘導体は、抗酸化作用を持つことが発見されています . これは、私たちの化合物が酸化ストレスに関連する状態の治療に潜在的に使用できることを示唆しています。
抗菌活性
インドール誘導体は、抗菌作用を示すことが実証されています . これは、私たちの化合物が微生物感染症の治療に潜在的な用途があることを示唆しています。
抗結核活性
インドール誘導体は、抗結核作用を持つことが発見されています . これは、私たちの化合物が結核の治療に潜在的に使用できることを示唆しています。
抗糖尿病活性
インドール誘導体は、抗糖尿病作用を示すことが実証されています . これは、私たちの化合物が糖尿病の治療に潜在的な用途があることを示唆しています。
作用機序
Target of Action
The compound “1-(1H-indole-6-carbonyl)pyrrolidin-3-amine” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific receptors that this compound targets could vary depending on its structure and functional groups.
Mode of Action
The mode of action of “1-(1H-indole-6-carbonyl)pyrrolidin-3-amine” involves its interaction with its target receptors. The compound binds to these receptors, triggering a series of biochemical reactions within the cell . The exact nature of these interactions and the resulting changes would depend on the specific receptors that the compound targets.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound “1-(1H-indole-6-carbonyl)pyrrolidin-3-amine” could potentially affect one or more of these pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects and the changes it induces through its interaction with its target receptors. For instance, if the compound exhibits antiviral activity, it could inhibit viral replication within the cell .
生化学分析
Biochemical Properties
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to modulation of their activity. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research.
Cellular Effects
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine may affect the expression of genes involved in inflammation and apoptosis, thereby impacting cellular responses to stress and injury.
Molecular Mechanism
The molecular mechanism of action of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine involves its interaction with various biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can be relatively stable under certain conditions, but may degrade over time, leading to changes in their biological activity. Long-term exposure to 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . It is essential to determine the optimal dosage range for achieving the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Indole derivatives are known to undergo biotransformation through processes such as hydroxylation, oxidation, and conjugation . These metabolic reactions can influence the compound’s bioavailability, activity, and elimination from the body. Understanding the metabolic pathways of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cells, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine can impact its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on gene expression, energy metabolism, or protein synthesis. Understanding the subcellular localization of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1H-indol-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-11-4-6-16(8-11)13(17)10-2-1-9-3-5-15-12(9)7-10/h1-3,5,7,11,15H,4,6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFULEVVFEHJNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1445084.png)
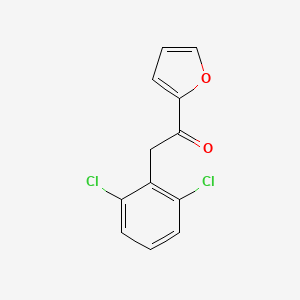
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1445086.png)
![4-[(3-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1445088.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-ol](/img/structure/B1445089.png)
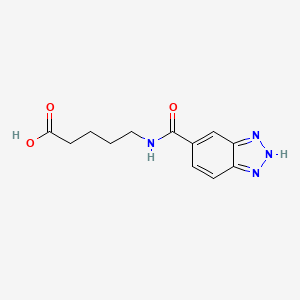



![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1445096.png)
